molecular formula C14H14FNO B3172273 2-(2,3-Dimethylphenoxy)-5-fluoroaniline CAS No. 946716-89-8

2-(2,3-Dimethylphenoxy)-5-fluoroaniline

Cat. No.: B3172273
CAS No.: 946716-89-8
M. Wt: 231.26 g/mol
InChI Key: MLAHAINVTCDTID-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the 5th position and a 2,3-dimethylphenoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-5-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 2,3-dimethylphenol, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 2,3-dimethylphenylamine.

    Fluorination: The amine group is then subjected to electrophilic fluorination to introduce the fluorine atom at the 5th position.

    Coupling: Finally, the 2,3-dimethylphenylamine is coupled with a suitable fluorinating agent to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by fluorination using industrial fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the dimethylphenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)aniline: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-2-phenoxyaniline: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

    2,3-Dimethylphenol: Precursor in the synthesis of 2-(2,3-Dimethylphenoxy)-5-fluoroaniline.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the dimethylphenoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAHAINVTCDTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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